molecular formula C26H31N3O7 B3951084 [1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone;oxalic acid

[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone;oxalic acid

Cat. No.: B3951084
M. Wt: 497.5 g/mol
InChI Key: URXJPUCJCYQOQT-UHFFFAOYSA-N
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Description

[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxole moiety, a piperidine ring, and a phenylpiperazine group, making it a multifaceted molecule with diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the benzodioxole moiety. The reaction conditions often require the use of catalysts such as tris(dibenzylideneacetone)dipalladium and bases like cesium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form corresponding quinones.

    Reduction: The piperidine ring can be reduced to form piperidines with different substitution patterns.

    Substitution: The phenylpiperazine group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can yield quinones, while reduction of the piperidine ring can produce various substituted piperidines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone lies in its combination of structural elements, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets and undergo diverse chemical reactions makes it a versatile compound for various scientific applications .

Properties

IUPAC Name

[1-(1,3-benzodioxol-5-ylmethyl)piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3.C2H2O4/c28-24(27-14-12-26(13-15-27)21-4-2-1-3-5-21)20-8-10-25(11-9-20)17-19-6-7-22-23(16-19)30-18-29-22;3-1(4)2(5)6/h1-7,16,20H,8-15,17-18H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXJPUCJCYQOQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC=C3)CC4=CC5=C(C=C4)OCO5.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone;oxalic acid
Reactant of Route 2
Reactant of Route 2
[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone;oxalic acid
Reactant of Route 3
Reactant of Route 3
[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone;oxalic acid
Reactant of Route 4
[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone;oxalic acid
Reactant of Route 5
[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone;oxalic acid
Reactant of Route 6
[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone;oxalic acid

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